5,6,7,8-Tetrachloro-2-naphthalenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrachloro-2-naphthalenol: is a chlorinated derivative of naphthalenol. It is a member of the class of compounds known as tetralins, which are characterized by a naphthalene ring system with various substitutions. This compound is notable for its four chlorine atoms attached to the naphthalene ring, which significantly alters its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrachloro-2-naphthalenol typically involves the chlorination of 2-naphthalenol. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the 5, 6, 7, and 8 positions on the naphthalene ring. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 2-naphthalenol is continuously fed into a reactor along with chlorine gas. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrachloro-2-naphthalenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated naphthalenol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used to replace chlorine atoms.
Major Products Formed:
Oxidation: Formation of tetrachloroquinones.
Reduction: Formation of partially dechlorinated naphthalenol derivatives.
Substitution: Formation of various substituted naphthalenol derivatives depending on the nucleophile used.
Scientific Research Applications
5,6,7,8-Tetrachloro-2-naphthalenol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chlorinated compounds have shown efficacy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrachloro-2-naphthalenol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms enhance its ability to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Naphthalenol: Lacks the chlorine substitutions, making it less reactive in certain chemical reactions.
5,6,7,8-Tetrahydro-2-naphthol: Similar structure but with hydrogen atoms instead of chlorine, leading to different reactivity and applications.
Tetrachloronaphthalene: Similar chlorination pattern but without the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: 5,6,7,8-Tetrachloro-2-naphthalenol is unique due to its specific pattern of chlorination and the presence of a hydroxyl group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
58877-91-1 |
---|---|
Molecular Formula |
C10H4Cl4O |
Molecular Weight |
281.9 g/mol |
IUPAC Name |
5,6,7,8-tetrachloronaphthalen-2-ol |
InChI |
InChI=1S/C10H4Cl4O/c11-7-5-2-1-4(15)3-6(5)8(12)10(14)9(7)13/h1-3,15H |
InChI Key |
FEFGYJQMNDKQAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.